molecular formula C13H13N3O3S B11171846 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate

4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate

Cat. No.: B11171846
M. Wt: 291.33 g/mol
InChI Key: FDHDLIRMSWOKTJ-UHFFFAOYSA-N
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Description

4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; organic solvent like ethanol or tetrahydrofuran; room temperature to reflux.

    Substitution: Amines, thiols; organic solvent like dichloromethane or acetonitrile; room temperature to reflux.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl acetate derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its phenyl acetate moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development in various applications.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C13H13N3O3S/c1-3-11-15-16-13(20-11)14-12(18)9-4-6-10(7-5-9)19-8(2)17/h4-7H,3H2,1-2H3,(H,14,16,18)

InChI Key

FDHDLIRMSWOKTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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